An In-depth Technical Guide to the Chemical Properties and Structure of D-Glutamic Acid Methyl Esters
An In-depth Technical Guide to the Chemical Properties and Structure of D-Glutamic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of D-glutamic acid methyl esters, compounds of significant interest in biochemical research and pharmaceutical development. Due to the potential ambiguity of the common abbreviation "H-D-Glu-OMe," this document will address the distinct chemical entities of D-glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH) and D-glutamic acid dimethyl ester (H-D-Glu(OMe)-OMe), often supplied as a hydrochloride salt.
Chemical Structure and Identification
The fundamental structure of these compounds is based on the D-enantiomer of glutamic acid, a non-essential amino acid. The key difference lies in the esterification of the carboxylic acid groups.
D-Glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH): In this derivative, the side-chain (gamma) carboxylic acid is esterified with a methyl group, while the alpha-carboxylic acid remains a free acid.
D-Glutamic acid dimethyl ester (H-D-Glu(OMe)-OMe): This compound has both the alpha and the gamma carboxylic acids esterified with methyl groups. It is commonly available as a hydrochloride salt to improve stability and solubility.
Below is a diagram illustrating the relationship and structures of these D-glutamic acid methyl esters.
Caption: Chemical structures and relationships of D-glutamic acid and its methyl esters.
Physicochemical Properties
The physicochemical properties of these compounds are summarized in the tables below for easy comparison. These properties are crucial for their application in experimental settings and for the development of new chemical entities.
Table 1: Properties of D-Glutamic Acid γ-Methyl Ester (H-D-Glu(OMe)-OH)
| Property | Value | Reference |
| CAS Number | 6461-04-7 | [1][2] |
| Molecular Formula | C6H11NO4 | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| Melting Point | 175-176 °C | [1] |
| Appearance | White to off-white powder | |
| Storage Conditions | 2-8 °C | [1] |
Table 2: Properties of D-Glutamic Acid Dimethyl Ester Hydrochloride (H-D-Glu(OMe)-OMe · HCl)
| Property | Value | Reference |
| CAS Number | 27025-25-8 | [4][5][6][7][8] |
| Molecular Formula | C7H13NO4 · HCl | [4] |
| Molecular Weight | 211.6 g/mol | [4] |
| Melting Point | 91 °C, 98-105 °C | [4][6] |
| Appearance | White to off-white powder | [4] |
| Optical Rotation | [α]D20 = -26 ± 2º (c=5 in H2O) | [4][6] |
| Solubility | Soluble in Water and DMSO | [9] |
| Storage Conditions | 0-8 °C, Hygroscopic | [4][6] |
Experimental Protocols
Synthesis of Amino Acid Methyl Ester Hydrochlorides
A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[10] This method is applicable for the synthesis of D-glutamic acid dimethyl ester hydrochloride from D-glutamic acid.
Materials:
-
D-Glutamic Acid
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask containing D-glutamic acid (1 equivalent), slowly add trimethylchlorosilane (4 equivalents, as there are two carboxyl groups to be esterified).[10]
-
Add anhydrous methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
For D-glutamic acid, due to potential poor solubility of the substrate and product, a longer reaction time of up to 24 hours may be necessary.[10]
-
Upon completion of the reaction, concentrate the mixture using a rotary evaporator to obtain the crude D-glutamic acid dimethyl ester hydrochloride.
-
The crude product can be further purified by recrystallization.
An alternative established method utilizes thionyl chloride in methanol.[11][12]
Procedure using Thionyl Chloride:
-
Cool anhydrous methanol in an ice bath.
-
Slowly add thionyl chloride to the cold methanol with stirring.
-
Add D-glutamic acid to the mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
After the reaction is complete, the solvent is evaporated, and the product is isolated, often by precipitation with an ether such as tert-butyl methyl ether.[11][12]
The following diagram outlines the general workflow for the synthesis of D-glutamic acid dimethyl ester hydrochloride.
Caption: General experimental workflow for the synthesis of D-glutamic acid dimethyl ester hydrochloride.
Applications in Research and Development
D-glutamic acid methyl esters serve as important tools in various scientific disciplines:
-
Pharmaceutical Development: These compounds are key intermediates in the synthesis of more complex molecules, including peptides and peptidomimetics, which may have therapeutic applications, particularly in targeting neurological disorders.[4][5]
-
Biochemical Research: As derivatives of glutamic acid, they are used in studies of amino acid metabolism and neurotransmitter systems.[4] Their cell-permeant nature makes them useful for investigating the intracellular actions of glutamate.[13]
-
Peptide Synthesis: The esterification of the carboxylic acid groups serves as a protecting group strategy during peptide synthesis, preventing unwanted side reactions.[4][12]
Signaling Pathways and Biological Activity
While specific signaling pathways for H-D-Glu-OMe are not extensively detailed, its structural similarity to glutamate, the primary excitatory neurotransmitter in the central nervous system, makes it a valuable tool for studying glutamate-mediated neuro-signaling. It can act as an antagonist of glutamate receptors.[13] The dimethyl ester, being cell-permeable, is used to study the intracellular effects of glutamate in various cell types, including pancreatic β-cells where it has been shown to influence insulin secretion.[13]
The logical relationship for its use in neuroscience research is depicted below.
Caption: Logical flow for the use of H-D-Glu(OMe)-OMe in neuroscience research.
References
- 1. chemwhat.com [chemwhat.com]
- 2. peptide.com [peptide.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. D-Glutamic acid dimethyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 7. peptide.com [peptide.com]
- 8. kilobio.com [kilobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. pianetachimica.it [pianetachimica.it]
- 13. caymanchem.com [caymanchem.com]
